molecular formula C19H25NO3 B1385314 N-[3-(2-Ethoxyethoxy)benzyl](4-methoxyphenyl)-methanamine CAS No. 1040686-59-6

N-[3-(2-Ethoxyethoxy)benzyl](4-methoxyphenyl)-methanamine

Cat. No. B1385314
CAS RN: 1040686-59-6
M. Wt: 315.4 g/mol
InChI Key: KJWAAUGADKUQEF-UHFFFAOYSA-N
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Description

N-3-(2-Ethoxyethoxy)benzyl-methanamine is a specialty product used for proteomics research . It has a molecular formula of C19H25NO3 and a molecular weight of 315.41 .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving N-3-(2-Ethoxyethoxy)benzyl-methanamine .


Physical And Chemical Properties Analysis

N-3-(2-Ethoxyethoxy)benzyl-methanamine has a molecular formula of C19H25NO3 and a molecular weight of 315.41 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Analytical Method Development

  • Detection and Quantification Methodology : A case of intoxication involving a similar compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), led to the development of a high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This demonstrates the importance of such compounds in toxicological analysis and the need for precise detection techniques (Poklis et al., 2014).

Synthesis and Chemical Analysis

  • Synthesis of Derivatives : The synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of densely functionalized iminophosphoranes, using a novel isocyanide-based four-component reaction, highlights the chemical versatility and potential for creating a wide range of derivatives for various applications (Ramazani et al., 2012).

  • Structure-Activity Relationship Studies : Research on a series of N-benzylpiperidine analogues, which includes compounds structurally similar to N-3-(2-Ethoxyethoxy)benzyl-methanamine, provides insight into how slight structural variations can significantly affect biological activity, specifically regarding their affinity for the dopamine transporter (DAT) (Greiner et al., 2003).

Bioactive Compound Development

  • Antidepressant-like Activity : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to N-3-(2-Ethoxyethoxy)benzyl-methanamine, were identified as promising antidepressant drug candidates. These compounds were designed as biased agonists of serotonin 5-HT1A receptors and exhibited potent antidepressant-like activity in preclinical models (Sniecikowska et al., 2019).

Safety And Hazards

The search results do not provide specific information on the safety and hazards associated with N-3-(2-Ethoxyethoxy)benzyl-methanamine .

Future Directions

The future directions for research involving N-3-(2-Ethoxyethoxy)benzyl-methanamine are not specified in the search results. Given its use in proteomics research , it may continue to be used in this field, potentially in the development of new techniques or the study of specific proteins.

properties

IUPAC Name

N-[[3-(2-ethoxyethoxy)phenyl]methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-22-11-12-23-19-6-4-5-17(13-19)15-20-14-16-7-9-18(21-2)10-8-16/h4-10,13,20H,3,11-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWAAUGADKUQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Ethoxyethoxy)benzyl](4-methoxyphenyl)-methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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